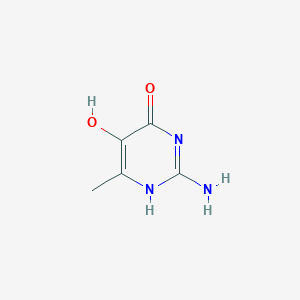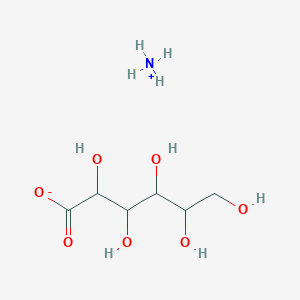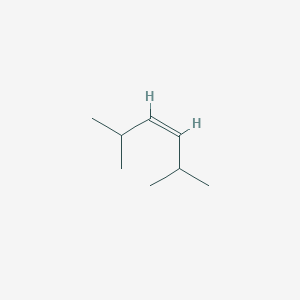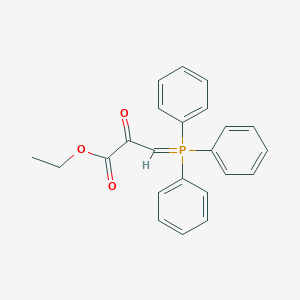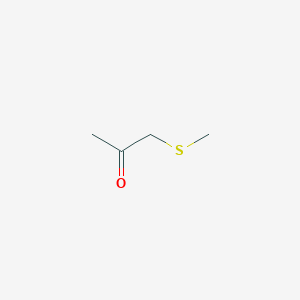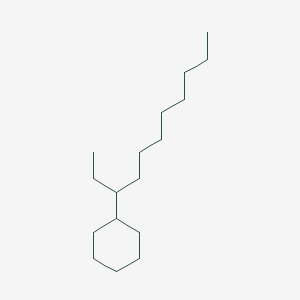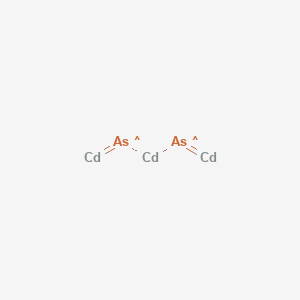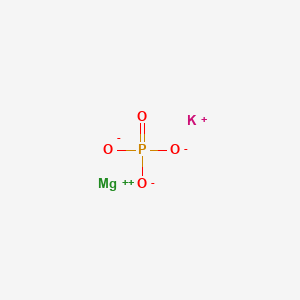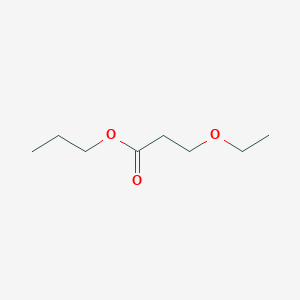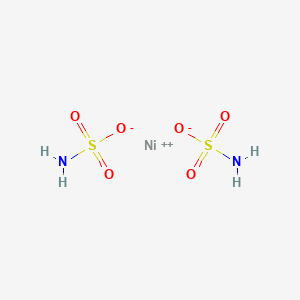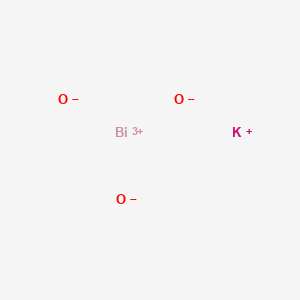
Bismuth potassium oxide (BiKO3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth potassium oxide (BiKO3) is a compound that has recently gained attention in the scientific community due to its unique properties and potential applications. BiKO3 is a white crystalline powder that is insoluble in water and has a molecular weight of 359.24 g/mol. This compound has been studied extensively for its potential use in various fields, including medicine, electronics, and environmental science.
Mécanisme D'action
The mechanism of action of Bismuth potassium oxide (BiKO3) is not fully understood. However, studies have shown that Bismuth potassium oxide (BiKO3) can interact with bacterial and fungal cell walls, leading to their destruction. Bismuth potassium oxide (BiKO3) has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their metabolic pathways.
Effets Biochimiques Et Physiologiques
Bismuth potassium oxide (BiKO3) has been shown to have low toxicity and is generally considered safe for use in various applications. However, studies have shown that high doses of Bismuth potassium oxide (BiKO3) can cause gastrointestinal irritation and kidney damage in animals. Further studies are needed to determine the long-term effects of Bismuth potassium oxide (BiKO3) exposure in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bismuth potassium oxide (BiKO3) in lab experiments is its low toxicity and relative safety. Bismuth potassium oxide (BiKO3) is also relatively inexpensive and easy to synthesize. However, one limitation of using Bismuth potassium oxide (BiKO3) is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for Bismuth potassium oxide (BiKO3) research. One area of interest is the development of new antibiotics based on Bismuth potassium oxide (BiKO3). Another area of interest is the use of Bismuth potassium oxide (BiKO3) in electronic devices, such as capacitors and transistors. In addition, Bismuth potassium oxide (BiKO3) has potential applications in environmental science, such as the removal of heavy metals from wastewater. Further research is needed to fully understand the potential applications of Bismuth potassium oxide (BiKO3) in these fields.
Méthodes De Synthèse
Bismuth potassium oxide (BiKO3) can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. One common method involves mixing bismuth nitrate, potassium hydroxide, and oxalic acid in water at a specific temperature and pH. The resulting mixture is then heated and dried to obtain Bismuth potassium oxide (BiKO3) powder.
Applications De Recherche Scientifique
Bismuth potassium oxide (BiKO3) has been extensively studied for its potential applications in various fields, including medicine, electronics, and environmental science. In medicine, Bismuth potassium oxide (BiKO3) has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In electronics, Bismuth potassium oxide (BiKO3) has been used as a dielectric material in capacitors due to its high dielectric constant and low loss tangent. In environmental science, Bismuth potassium oxide (BiKO3) has been studied for its potential use in removing heavy metals from wastewater.
Propriétés
Numéro CAS |
12589-75-2 |
|---|---|
Nom du produit |
Bismuth potassium oxide (BiKO3) |
Formule moléculaire |
BiKO3-2 |
Poids moléculaire |
296.077 g/mol |
Nom IUPAC |
bismuth;potassium;oxygen(2-) |
InChI |
InChI=1S/Bi.K.3O/q+3;+1;3*-2 |
Clé InChI |
QMDJKUZBYOKBRS-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[K+].[Bi+3] |
SMILES canonique |
[O-2].[O-2].[O-2].[K+].[Bi+3] |
Synonymes |
Potassium bismuthate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)
